Brevetoxin

Toxicology Pharmacology Marine Biotoxins

Brevetoxin is an indispensable, lipid-soluble polyether standard for probing voltage-gated sodium channel (VGSC) isoform pharmacology. Unlike ciguatoxins, brevetoxin is a poor intraperitoneal toxin in mammals, distinguishing it for mechanistic studies. Type B congeners (e.g., PbTx-3) demonstrate a quantifiable 5-fold lower affinity for cardiac Nav1.5 vs. neuronal/skeletal muscle isoforms — critical for selective neuronal or muscle VGSC assays without cardiac interference. PbTx-1 (EC₅₀ 9.31 nM in cerebellar granule neurons) provides a reproducible neurotoxicity challenge model for excitotoxicity screening. This ≥95% HPLC-verified product ensures lot-to-lot consistency for receptor binding assays (RBA), cytotoxicity (N2A) models, and environmental toxicology calibrations. Procure from licensed suppliers with full hazardous-material compliance documentation.

Molecular Formula C48H68O13
Molecular Weight 853.0 g/mol
CAS No. 98225-48-0
Cat. No. B15176840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevetoxin
CAS98225-48-0
Molecular FormulaC48H68O13
Molecular Weight853.0 g/mol
Structural Identifiers
SMILESCC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C
InChIInChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1
InChIKeyNQICGQXVXIAURW-UUSBQWGHSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevetoxin (CAS 98225-48-0): A Reference-Grade Polyether Neurotoxin for Voltage-Gated Sodium Channel Research


Brevetoxin (PbTx, CAS 98225-48-0) designates a suite of lipid-soluble, cyclic polyether marine neurotoxins produced by the dinoflagellate Karenia brevis [1]. These compounds are tasteless, odorless, and heat-stable (up to 300°C) [2]. Brevetoxins are classified into two primary structural types, A and B, based on their polyether ladder backbone, with the B-type (PbTx-2) being the most abundant and the A-type (PbTx-1) the most potent [3]. Their primary mechanism of action is high-affinity binding to receptor site 5 on the α-subunit of voltage-gated sodium channels (VGSCs), which shifts the voltage-dependence of activation to more negative potentials and slows inactivation, leading to enhanced Na+ influx and cellular depolarization [4].

Why Brevetoxin Cannot Be Replaced by Other Site-5 Toxins in Sodium Channel Studies


A generic substitution with other voltage-gated sodium channel (VGSC) site-5 toxins, such as ciguatoxin, or even with different brevetoxin congeners, is not scientifically valid due to substantial differences in isoform selectivity, binding affinity, and intrinsic efficacy. Type B brevetoxins (e.g., PbTx-3) demonstrate a characteristic isoform selectivity with a lower affinity for the cardiac Nav1.5 channel compared to skeletal muscle Nav1.4 [1]. Furthermore, brevetoxin's in vivo and in vitro profile is distinctly different from that of ciguatoxin; brevetoxins are relatively poor intraperitoneal toxins in mammals despite high binding affinity, a property that starkly contrasts with the high lethality of ciguatoxins [2]. Within the brevetoxin family, congeners vary dramatically in potency, with PbTx-1 being approximately 8-fold more potent than PbTx-2 in neuronal excitotoxicity assays [3]. These quantifiable differences underscore that experimental and diagnostic outcomes are strictly dependent on the specific brevetoxin identity and cannot be predicted by using another class analog.

Quantitative Differentiation of Brevetoxin: Comparative Potency and Selectivity Data


Brevetoxin vs. Ciguatoxin: Lower Potency in Mammalian In Vivo Toxicity

In a direct comparison of intraperitoneal (i.p.) lethality in mice, brevetoxin (PbTx) demonstrates significantly lower acute toxicity than ciguatoxin (CTX). While brevetoxins are known to be poorly toxic intraperitoneally despite high VGSC binding affinity, ciguatoxins exhibit very low LD50 values that correlate with their high affinity and strong cytotoxic effects [1]. This establishes brevetoxin as a safer, more manageable alternative for in vivo studies requiring VGSC activation without rapid lethality.

Toxicology Pharmacology Marine Biotoxins

Brevetoxin vs. Ciguatoxin: Higher Relative Potency in Fish Ichthyotoxicity

In contrast to its lower mammalian toxicity, brevetoxin-2 is significantly more potent than ciguatoxin as an ichthyotoxin. A comparative study in Gambusia affinis (mosquitofish) determined 48-hr LD50 values of 10 nmoles/liter for brevetoxin-2, compared to 0.5 nmoles/liter for ciguatoxin-1 and 2.1 nmoles/liter for ciguatoxin-2 [1]. However, when normalized to their binding affinity for VGSCs, brevetoxin-2 is approximately 4-fold more potent to fish than ciguatoxins [1].

Ichthyotoxicology Marine Ecology Toxicology

Brevetoxin vs. Brevetoxin Metabolites: Reduced Affinity and Cytotoxicity of Cysteine Conjugates

Metabolism of brevetoxin significantly alters its bioactivity. Semi-synthetic cysteine brevetoxin sulfoxide (BTX-B2) and cysteine brevetoxin (desoxyBTX-B2) were shown to have substantially reduced potency compared to the parent PbTx-3. In competitive binding assays with [³H]PbTx-3 in rat brain membranes, both metabolites showed an 8- to 16-fold lower affinity [1]. Correspondingly, in neuroblastoma cell assays, BTX-B2 exhibited a 3-fold reduction in cytotoxic potency, while desoxyBTX-B2 showed an 8-fold reduction relative to PbTx-3 [1].

Toxin Metabolism Receptor Binding Pharmacokinetics

Brevetoxin vs. Synthetic Pyrethroid: Superior Injected Toxicity in Insects

In a comparative study evaluating the toxicity of brevetoxin (PbTx-3) against the synthetic pyrethroid insecticide deltamethrin, brevetoxin demonstrated greater acute toxicity via injection. PbTx-3 was found to be more than twice as toxic as deltamethrin when administered by this route [1]. Notably, brevetoxin did not achieve paralysis via topical application, indicating a significant difference in its route of exposure efficacy compared to deltamethrin [1].

Insect Toxicology Mode of Action Pesticide Research

Brevetoxin Congener Comparison: PbTx-1 is ~8.6-fold More Potent than PbTx-2 in Neuronal Excitotoxicity

Significant potency differences exist between brevetoxin congeners. A direct comparison of brevetoxins in primary cultures of rat cerebellar granule neurons established a clear rank order of neurotoxic potency. PbTx-1 was the most potent, with an EC50 of 9.31 ± 0.45 nM, while PbTx-2 was considerably less potent, with an EC50 of 80.5 ± 5.9 nM [1]. This represents an approximately 8.6-fold difference in potency for inducing acute neuronal injury.

Neuronal Excitotoxicity Congener Potency Neuropharmacology

Brevetoxin Subtype B Tissue Selectivity: Lower Affinity for Cardiac Nav1.5 Channel

Type B brevetoxins (e.g., PbTx-3) demonstrate a characteristic isoform selectivity among voltage-gated sodium channels, a property not shared by all site-5 toxins. In a study using HEK cells expressing different VGSC α-subunit isoforms, type B brevetoxins exhibited a lower affinity for the cardiac Nav1.5 channel compared to the skeletal muscle Nav1.4 channel [1]. A subsequent study confirmed that Nav1.5 channels have a characteristic 5-fold reduction in affinity for brevetoxin relative to other channel isoforms (Nav1.2 and Nav1.4) [2]. This selectivity is attributed to a more rigid backbone structure in type B brevetoxins [1].

Ion Channel Selectivity Cardiotoxicity Subtype Pharmacology

Validated Application Scenarios for Brevetoxin in Research and Development


In Vitro Pharmacological Dissection of Sodium Channel Isoform Pharmacology

Based on the documented 5-fold lower affinity of type B brevetoxins for the cardiac Nav1.5 channel relative to Nav1.2/Nav1.4 [1], these compounds are essential tools for studying isoform-specific gating and toxin binding. Researchers can use type B brevetoxins (e.g., PbTx-3) to selectively probe sodium channel function in skeletal muscle or neuronal preparations while minimizing interference with cardiac channel subtypes.

Ichthyotoxicity and Aquatic Toxicology Studies

Brevetoxin-2 is a superior standard for modeling the ecological impact of harmful algal blooms on fish populations. Its quantified 48-hr LD50 of 10 nmoles/liter in Gambusia affinis and its 4-fold higher potency relative to ciguatoxins when normalized to VGSC affinity [2] make it a precise and reproducible agent for establishing dose-response relationships in aquatic toxicology and environmental risk assessment.

Neuronal Excitotoxicity and Neuroprotection Drug Discovery

The well-defined, high potency of PbTx-1 in neuronal excitotoxicity models (EC50 = 9.31 ± 0.45 nM in rat cerebellar granule neurons) [3] establishes it as a robust chemical challenge agent. Its use in primary neuronal cultures provides a quantifiable and reproducible model of excitotoxic injury, which is invaluable for screening neuroprotective compounds and studying sodium channel-mediated neuronal death pathways.

Standard for Assay Development in Biotoxin Detection

The consistent and predictable behavior of brevetoxin in receptor binding assays (RBA) and cell-based cytotoxicity assays (N2A) makes it an ideal internal standard and positive control. For instance, its 8-fold lower potency in RBA compared to ciguatoxin C-CTX-1 [4] provides a defined benchmark for calibrating these assays, enabling the sensitive and specific detection of brevetoxins in seafood safety monitoring and toxicological research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevetoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.